molecular formula C16H19N3O5 B11550762 methyl 4-[(E)-(2-{oxo[(tetrahydrofuran-2-ylmethyl)amino]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{oxo[(tetrahydrofuran-2-ylmethyl)amino]acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11550762
M. Wt: 333.34 g/mol
InChI Key: JSBGGNBPVGPRLX-GIJQJNRQSA-N
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Description

METHYL 4-[(E)-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)IMINO]METHYL]BENZOATE: is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes an oxolane ring, a carbamoyl group, and a formamido group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate derivative.

    Formation of the Formamido Group: The formamido group is added through a formylation reaction using formic acid or a formylating agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring and the formamido group.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the oxolane ring and formamido group.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted benzoate esters.

Scientific Research Applications

METHYL 4-[(E)-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)IMINO]METHYL]BENZOATE is used in various fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The oxolane ring and carbamoyl group can interact with enzymes and proteins, influencing their activity. The formamido group can participate in hydrogen bonding, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(E)-[({[(TETRAHYDROFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)IMINO]METHYL]BENZOATE
  • METHYL 4-[(E)-[({[(PYRROLIDIN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)IMINO]METHYL]BENZOATE

Uniqueness

METHYL 4-[(E)-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)IMINO]METHYL]BENZOATE is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds that may have different ring structures, such as tetrahydrofuran or pyrrolidine rings.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

methyl 4-[(E)-[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C16H19N3O5/c1-23-16(22)12-6-4-11(5-7-12)9-18-19-15(21)14(20)17-10-13-3-2-8-24-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,17,20)(H,19,21)/b18-9+

InChI Key

JSBGGNBPVGPRLX-GIJQJNRQSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2CCCO2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2CCCO2

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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